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Compound of Interest

Compound Name:
Methyl thiophene-2-

carbimidothioate hydroiodide

CAS No.: 59918-64-8

Cat. No.: B2629912

Get Quote

Compound Identity:

IUPAC Name: Methyl thiophene-2-carbimidothioate hydroiodide[1]

Alternative Names:

-Methyl thiophene-2-carboximidothioate hydroiodide; Thiophene-2-thioimidic acid methyl
ester hydroiodide.[1]

CAS Number: 59918-64-8[1][2]

Molecular Formula:

[2]

Molecular Weight: 285.17 g/mol (Salt); 157.26 g/mol (Cation)[1]
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Introduction & Synthetic Context
Methyl thiophene-2-carbimidothioate hydroiodide is an activated thioimidate salt.[1] It is

synthesized via the alkylation of thiophene-2-carbothioamide with methyl iodide (MeI).[1] This

transformation converts the relatively unreactive thioamide sulfur into a potent leaving group (

), activating the graphitic carbon for nucleophilic attack by amines.[1]

Understanding this synthetic origin is crucial for spectroscopy:

Counter-ion Effect: The presence of the iodide (

) and the protonated nitrogen (

) significantly deshields adjacent protons in NMR.

Solvent Choice: Due to its ionic nature, the compound requires polar deuterated solvents

(DMSO-

or Methanol-

) for NMR analysis.[1]

Synthesis & Activation Pathway
The following diagram illustrates the formation of the salt and its electrophilic activation, which

defines its spectral features.
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Figure 1: Synthesis pathway showing the conversion of the thioamide to the activated

thioimidate salt.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this compound is characterized by the downfield shift of the thiophene

protons (due to the electron-withdrawing iminium group) and the distinct singlet of the

-methyl group.[1]

H NMR Characterization (DMSO- , 400 MHz)
The hydroiodide salt renders the nitrogen protons acidic and exchangeable; they typically

appear as a broad downfield signal or two distinct broad humps depending on the rate of

rotation/exchange.[1]
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Position

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

NH 10.50 – 11.50
Broad Singlet (br

s)
2H

Acidic protons on

the charged

iminium nitrogen

(

).[1] Disappears

with

shake.

H-3 8.15 – 8.25
Doublet of

Doublets (dd)
1H

Most deshielded

ring proton due

to proximity to

the electron-

withdrawing

group.[1]

H-5 8.00 – 8.10
Doublet of

Doublets (dd)
1H

Alpha to the

sulfur in the

thiophene ring;

deshielded by

aromatic ring

current.[1]

H-4 7.35 – 7.45
Triplet/Multiplet

(m)
1H

Beta proton;

furthest from the

electron-

withdrawing

group.[1]

S-CH 2.70 – 2.85 Singlet (s) 3H Methyl group

attached to

Sulfur.[1]

Deshielded

relative to
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thioethers (~2.5)

due to the

cationic nature of

the molecule.

Critical Analysis:

The S-Me Singlet: If this peak appears upfield (e.g., ~2.5 ppm) or if the NH signal is absent,

the salt may have dissociated to the free base.[1]

Solvent Residuals: Expect a DMSO pentet at 2.50 ppm and a water broad singlet at 3.33

ppm. The S-Me peak often sits on the "shoulder" of the DMSO/water region, requiring careful

integration.[1]

C NMR Characterization (DMSO- , 100 MHz)
The carbon spectrum confirms the integrity of the carbimidothioate skeleton.[1]
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Carbon Type
Chemical Shift (

, ppm)
Assignment

C=N 165.0 – 170.0

The carbimidothioate carbon.

[1] Highly deshielded due to

the

double bond and positive

charge character.

C-2 (Thiophene) 133.0 – 136.0

Quaternary ipso-carbon

attached to the functional

group.[1]

C-3, C-5 130.0 – 135.0
Aromatic CH carbons. C-3 is

typically more deshielded.

C-4 128.0 – 129.5
Aromatic CH carbon (beta

position).[1]

S-CH 16.0 – 18.0
Methyl carbon attached to

sulfur.[1]

Infrared (IR) Spectroscopy
IR analysis is a rapid method to verify the salt formation (broad NH bands) and the imidate

structure.

Instrument: FTIR (ATR or KBr pellet).

Key Diagnostic Bands:
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Frequency (cm

)
Intensity Vibrational Mode Diagnostic Value

2800 – 3200 Broad, Medium Stretch

Indicates the

protonated salt form (

).[1] The broadness is

due to hydrogen

bonding with the

iodide.

1590 – 1615 Strong, Sharp Stretch

Characteristic of the

imidate double bond.

This band is distinct

from the precursor

thioamide (

usually ~1300-1400).

[1]

1400 – 1500 Medium Thiophene Ring
Skeletal vibrations of

the aromatic ring.

700 – 750 Strong C-H Out-of-Plane

Characteristic of 2-

substituted thiophene

rings.[1]

Mass Spectrometry (MS)
Since the compound is a salt, Electrospray Ionization (ESI) is the preferred method. The iodide

counter-ion (

) will generally not be observed in the positive ion mode.[1]

ESI-MS (+) Data[1]
Molecular Ion (

): The detected species is the cation
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.

Expected

: 158.01 (Monoisotopic).

Adducts: May observe

or dimer aggregates depending on concentration, but the 158 peak is usually the base peak.

Fragmentation Pattern
In MS/MS experiments or harder ionization (EI), the molecule fragments by losing the labile

-methyl group or the nitrile moiety.[1]

Parent Cation [M]+
m/z 158

(C6H8NS2+)

Loss of NH3
[M - NH3]+

m/z 141

- NH3 (17)

Loss of SMe radical/neutral
[Thiophene-CN H]+

m/z ~109-111

- SMe (47)

Thiophene Cation
[C4H3S]+

m/z 83

- HCN

Click to download full resolution via product page

Figure 2: Predicted fragmentation pathway for the cation in positive ion mode.[1]

Experimental Protocol for Analysis
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To ensure data integrity and reproducibility, follow this preparation protocol.

Sample Preparation[1][4][5]
Solubility Check: Do not use Chloroform (

) as the salt is likely insoluble or will aggregate. Use DMSO-

for NMR.[1]

Handling: The compound is hygroscopic and sensitive to light (iodide oxidation). Handle

quickly and store in amber vials.

NMR Tube: Dissolve ~10 mg in 0.6 mL DMSO-

. If the solution turns dark brown immediately, free iodine (

) may be forming; add a copper wire or analyze immediately.

Quality Control Criteria
Pass: Sharp singlet at ~2.8 ppm (S-Me) and broad downfield NH signals.

Fail: Appearance of a doublet at ~1.2 ppm (EtI impurity) or lack of NH signals (hydrolysis to

ester or free base).
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Compound Database: PubChem CID 1222314 (Thiophene-2-carboximidothioic acid methyl

ester - Free Base Analog).[1] [1]

Vendor Verification: Vibrant Pharma Catalog #V01039 (Source for CAS 59918-64-8 verific

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/44715454
https://pubchem.ncbi.nlm.nih.gov/compound/44715454
https://www.benchchem.com/product/b2629912?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/44715454
https://pubchem.ncbi.nlm.nih.gov/compound/44715454
https://pubchem.ncbi.nlm.nih.gov/compound/44715454
https://vibrantpharma.com/product/methyl-thiophene-2-carbimidothioate-hydroiodide/
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20101124/patents/EP1883451NWB1/document.html
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20101124/patents/EP1883451NWB1/document.html
https://www.rsc.org/suppdata/c9/tc/c9tc04495g/c9tc04495g1.pdf
https://spectrabase.com/spectrum/JhEbS1hRZjz
https://www.benchchem.com/product/b2629912/docs#comprehensive-spectroscopic-characterization-methyl-thiophene-2-carbimidothioate-hydroiodide-1
https://www.benchchem.com/product/b2629912/docs#comprehensive-spectroscopic-characterization-methyl-thiophene-2-carbimidothioate-hydroiodide-1
https://www.benchchem.com/product/b2629912/docs#comprehensive-spectroscopic-characterization-methyl-thiophene-2-carbimidothioate-hydroiodide-1
https://www.benchchem.com/product/b2629912/docs#comprehensive-spectroscopic-characterization-methyl-thiophene-2-carbimidothioate-hydroiodide-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2629912?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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